molecular formula C20H23Cl2N3OS2 B2770514 N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE CAS No. 1219162-08-9

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2770514
CAS No.: 1219162-08-9
M. Wt: 456.44
InChI Key: DPMWSKCLWLSKPC-UHFFFAOYSA-N
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Description

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a substituted benzoyl chloride under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or reduced benzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chloro and methylthio groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of sulfoxides and N-oxides.

    Reduction: Formation of amines and reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methylthio groups, along with the dimethylaminoethyl side chain, enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS2.ClH/c1-13-16(21)8-9-17-18(13)22-20(27-17)24(11-10-23(2)3)19(25)14-6-5-7-15(12-14)26-4;/h5-9,12H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMWSKCLWLSKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)SC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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